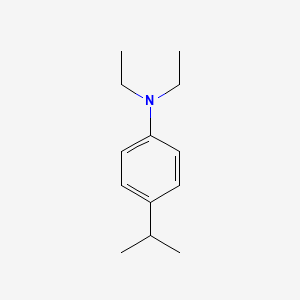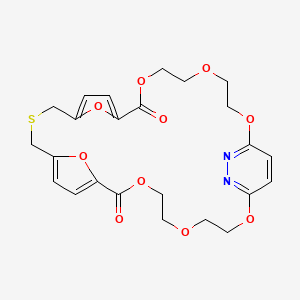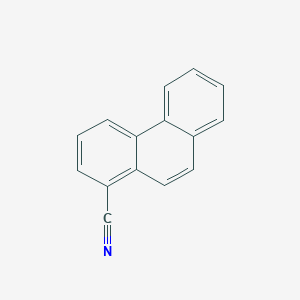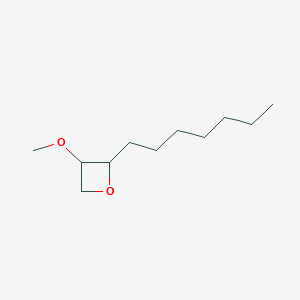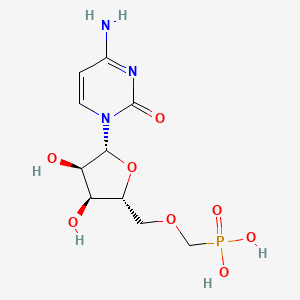![molecular formula C20H20INOS B14440354 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide CAS No. 76045-80-2](/img/structure/B14440354.png)
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenyl group, and a phenyl group attached to the thiazole ring. The iodide ion is present as a counterion to balance the charge of the thiazolium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The ethyl, methoxyphenyl, and phenyl groups are introduced through various substitution reactions. For example, the methoxyphenyl group can be added via a Wittig reaction, while the phenyl group can be introduced through a Friedel-Crafts acylation.
Formation of the Thiazolium Salt: The final step involves the quaternization of the thiazole nitrogen with an alkyl halide, such as ethyl iodide, to form the thiazolium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles with various functional groups.
科学的研究の応用
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a component in drug design.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
作用機序
The mechanism of action of 3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
2-Methyl-4-phenylthiazole: Similar structure but lacks the methoxyphenyl and ethyl groups.
4-Phenylthiazole: Lacks the ethyl and methoxyphenyl groups.
2-(4-Methoxyphenyl)thiazole: Similar but lacks the ethyl and phenyl groups.
Uniqueness
3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide is unique due to its combination of substituents, which confer specific chemical and biological properties not found in simpler thiazole derivatives
特性
CAS番号 |
76045-80-2 |
|---|---|
分子式 |
C20H20INOS |
分子量 |
449.3 g/mol |
IUPAC名 |
3-ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C20H20NOS.HI/c1-3-21-19(17-7-5-4-6-8-17)15-23-20(21)14-11-16-9-12-18(22-2)13-10-16;/h4-15H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PPQMZIMECIIXHL-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C(SC=C1C2=CC=CC=C2)C=CC3=CC=C(C=C3)OC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


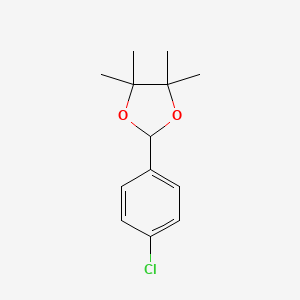

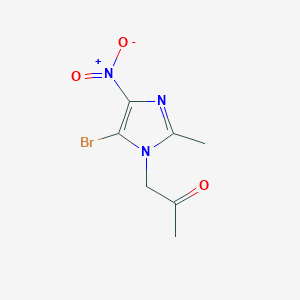

![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
